molecular formula C12H12O5 B1627573 4-(2-Prop-2-enoyloxyethoxy)benzoic acid CAS No. 69260-38-4

4-(2-Prop-2-enoyloxyethoxy)benzoic acid

Cat. No. B1627573
CAS RN: 69260-38-4
M. Wt: 236.22 g/mol
InChI Key: UBHQPRAAGGFDID-UHFFFAOYSA-N
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Description

“4-(2-Prop-2-enoyloxyethoxy)benzoic acid” is a chemical compound with the molecular formula C12H12O5 . It is used in scientific research and has diverse applications, making it valuable for studying various processes and reactions.

Scientific Research Applications

Synthesis and Material Applications

4-(4-Propoxybenzoyloxy)benzoic acid, a closely related compound, serves as a significant intermediate in synthesizing side-chain ligands for polymeric liquid crystals. Its structure facilitates the formation of materials with specific optical properties, highlighting its role in advanced material design (Khushi Muhammad et al., 2008).

Environmental and Biological Implications

Benzoic acid derivatives, including those structurally similar to 4-(2-Prop-2-enoyloxyethoxy)benzoic acid, are found naturally in plant and animal tissues and are used as preservatives due to their antibacterial and antifungal properties. They're also used in food, cosmetics, and pharmaceuticals, highlighting the importance of understanding their environmental distribution and potential health impacts (A. D. del Olmo et al., 2017).

Advanced Chemical Synthesis

In the context of enzymatic oxidative polymerization, derivatives similar to 4-(2-Prop-2-enoyloxyethoxy)benzoic acid have been explored for their ability to form polymers with specific properties. These applications demonstrate the compound's versatility in synthesizing materials with desirable thermal and electrical characteristics (Altug Kumbul et al., 2015).

Pharmaceutical Applications

The exploration of water-soluble derivatives of acetylsalicylic acid (ASA), which include functional groups related to benzoic acid derivatives, illustrates the potential for creating prodrugs with improved solubility and reduced gastrointestinal toxicity. Such research underscores the importance of benzoic acid derivatives in developing new therapeutic agents (B. Rolando et al., 2013).

Chemical Catalysis and Organic Transformations

Studies on the catalytic functionalization of benzoic acid derivatives highlight their role in organic synthesis, particularly in achieving selective C–H bond activation. This research opens pathways for more efficient synthesis of complex organic molecules, showcasing the compound's utility in catalysis and organic transformation processes (Shangda Li et al., 2016).

properties

IUPAC Name

4-(2-prop-2-enoyloxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-2-11(13)17-8-7-16-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHQPRAAGGFDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573920
Record name 4-[2-(Acryloyloxy)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69260-38-4
Record name 4-[2-(Acryloyloxy)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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